3-Hydroxy-p-menth-1-en-6-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61570-82-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
ZFUJCNJIGDBFEP-WPRPVWTQSA-N |
SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Appearance |
Oil |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Investigations of 3 Hydroxy P Menth 1 En 6 One
Botanical Sources and Distribution in Plant Genera
3-Hydroxy-p-menth-1-en-6-one has been identified and isolated from several plant species, most notably from the essential oils of the Mentha genus and other medicinal herbs.
Isolation from Mentha Species Essential Oils
The genus Mentha (Lamiaceae), which includes well-known species like spearmint and peppermint, is a primary source of this compound. scispace.com These plants are cultivated worldwide for their essential oils, which are used extensively in the food, cosmetic, and pharmaceutical industries. scispace.com The chemical composition of Mentha essential oils can vary significantly based on the species, geographical location, and harvest time. ekb.eg While menthol (B31143), carvone (B1668592), and pulegone (B1678340) are often the dominant components, this compound is also present, contributing to the complex aromatic profile of these oils. scispace.com
Identification in Bidens parviflora Willd.
Phytochemical studies of Bidens parviflora Willd., a plant from the Asteraceae family, have led to the isolation of glycosidic forms of p-menthane (B155814) derivatives. Specifically, researchers have identified (3R, 4R)-3-hydroxy-p-menth-1(2)-en-6-one 3-O-β-d-glucopyranoside from the whole plant. tandfonline.comtandfonline.comlvb.lt This discovery highlights that this compound can exist in plants not only in its free form but also bound to sugar molecules as a glycoside. The isolation process from Bidens parviflora typically involves extraction with ethanol, followed by partitioning with different solvents and purification using chromatographic techniques. tandfonline.com
Presence in Other Herbal and Medicinal Plants
Beyond Mentha and Bidens, this compound and its related structures have been reported in other medicinal and aromatic plants. For instance, 5-Hydroxy-p-menth-6-en-2-one, an isomer of the target compound, has been found in Artemisia granatensis. nih.gov The broader class of p-menthane monoterpenes is widespread in the plant kingdom, with compounds like trans-p-menth-3-ene-1,2,8-triol being isolated from various herbal plants, including the Thai herb Curcuma comosa and the wild ginger Asiasarum sieboldii. tandfonline.com The investigation of such plants often reveals a rich diversity of terpenoid structures. mdpi.com
Methodologies for Natural Product Isolation and Enrichment
The isolation and purification of specific phytochemicals like this compound from complex plant extracts require sophisticated scientific techniques.
Advanced Extraction Techniques in Phytochemical Research
Modern phytochemical research employs a variety of advanced extraction methods to improve efficiency, yield, and sustainability. chemmethod.comnih.gov These techniques are often superior to conventional methods like maceration or Soxhlet extraction, which can be time-consuming and require large volumes of organic solvents. nih.govmdpi.com
Key Advanced Extraction Techniques:
| Technique | Principle | Advantages |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the solvent. By manipulating temperature and pressure, the solvent's properties can be tuned for selective extraction. | Environmentally friendly ("green") technique, suitable for heat-sensitive compounds, leaves no toxic solvent residue. chemmethod.comacs.org |
| Microwave-Assisted Extraction (MAE) | Microwave energy is used to heat the solvent and sample, causing cell walls to rupture and release target compounds more efficiently. | Faster extraction times, reduced solvent consumption, and potentially higher yields. mdpi.comacs.orgoup.com |
| Ultrasound-Assisted Extraction (UAE) | High-frequency ultrasound waves create cavitation bubbles in the solvent. The collapse of these bubbles near cell walls enhances mass transfer and cell disruption. | Increased extraction efficiency, shorter processing times, and can be performed at lower temperatures. acs.orgoup.com |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures, below their critical points, to increase extraction efficiency. | Faster than traditional methods and requires less solvent. nih.gov |
The choice of extraction method depends on the specific phytochemical and the plant matrix. nih.gov Green solvents, such as ionic liquids and deep eutectic solvents, are also gaining prominence as environmentally friendly alternatives to conventional organic solvents. chemmethod.com
Chromatographic Separation Strategies for Monoterpenoids
Following extraction, chromatography is the essential step for separating and purifying individual monoterpenoids from the complex extract mixture.
Common Chromatographic Techniques for Monoterpenoid Separation:
Gas Chromatography (GC): A powerful technique for separating volatile compounds like monoterpenes. Fast-GC methods have been developed to significantly reduce analysis time while maintaining the ability to separate structural isomers. copernicus.orgcopernicus.org GC is often coupled with Mass Spectrometry (GC-MS) for definitive compound identification. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of less volatile or thermally sensitive compounds, such as the glycosidic forms of monoterpenoids. tandfonline.comnih.gov Preparative HPLC can be used to isolate larger quantities of a pure compound. nih.govnih.gov
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. pH-zone-refining CCC is particularly effective for separating ionizable compounds like alkaloids but can be adapted for other compound classes. nih.govnih.gov
Capillary Liquid Chromatography (Capillary-LC): This micro-scale version of HPLC offers high separation efficiency and is suitable for analyzing complex mixtures like essential oils. tandfonline.com
The selection of the chromatographic method and specific conditions (e.g., column type, mobile phase) is critical for achieving successful separation of target monoterpenoids from a crude plant extract. nih.gov
Advanced Analytical and Structural Elucidation Methodologies for 3 Hydroxy P Menth 1 En 6 One and Its Analogues
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy provides the foundational data for determining the molecular structure of organic compounds. For p-menthane (B155814) derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chiroptical methods is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution, including the relative stereochemistry of chiral centers. For p-menthane derivatives, which possess a flexible cyclohexane (B81311) ring, a suite of NMR experiments is employed. wiley.comresearchgate.net
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. rsc.org In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J-values) reveal the connectivity of atoms and the dihedral angles between adjacent protons, which is crucial for conformational analysis. tandfonline.comacs.org For instance, large coupling constants (typically 10-12 Hz) between vicinal axial protons on a cyclohexane ring are indicative of a chair conformation. tandfonline.com
Two-dimensional (2D) NMR experiments are indispensable for definitive assignments.
COSY (Correlation Spectroscopy) identifies proton-proton couplings (H-H correlations), helping to trace the spin systems within the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton, especially around quaternary carbons and heteroatoms. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other, providing definitive evidence for the relative stereochemistry (e.g., identifying substituents as cis or trans). mdpi.com
For enantiomeric differentiation, chiral lanthanide shift reagents (CLSRs), such as Yb(hfc)₃, can be used. researchgate.net These reagents form diastereomeric complexes with the enantiomers in situ, inducing differential shifts (lanthanide-induced shifts, LIS) and splitting of NMR signals, which allows for the determination of enantiomeric excess. researchgate.net
| Proton (¹H) / Carbon (¹³C) | Representative Chemical Shift (δ) Range (ppm) | Typical Multiplicity / Type | Key HMBC Correlations | Key NOESY Correlations |
| C1 (C=O) | 190-210 | Quaternary Carbon | H2, H6 | - |
| C2 (C=C) | 120-140 | Quaternary Carbon | H1, H3, CH₃ | - |
| C3 (C=C-H) | 140-160 | Methine | H4, H5, CH₃ | H4, CH₃ |
| C4 (CH-OH) | 65-80 | Methine | H3, H5, H8 | H3, H5, H8 |
| C5 (CH₂) | 25-45 | Methylene | H4, H6, H7 | H4, H6 |
| C6 (CH) | 40-60 | Methine | H1, H5, H7 | H5, H7 |
| C7 (CH₃ on C2) | 20-25 | Methyl | C1, C2, C3 | H3 |
| C8 (CH-isopropyl) | 25-35 | Methine | C4, C9, C10 | H4, H9, H10 |
| C9/C10 (CH₃-isopropyl) | 15-25 | Methyl | C8, C10/C9 | H8 |
Table 1: Representative NMR data and correlations for a generic 3-hydroxy-p-menthane skeleton. Exact shifts and correlations vary with specific stereochemistry and substitution.
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 3-Hydroxy-p-menth-1-en-6-one, MS provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. ub.edu
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and numerous fragment ions. The molecular ion peak directly confirms the molecular formula (C₁₀H₁₆O₂ for this compound, with a molecular weight of 168.23 g/mol ). nih.gov
The fragmentation pattern is a unique fingerprint of the molecule. For p-menthane derivatives, characteristic fragmentation pathways include:
Loss of small neutral molecules: Dehydration ([M-H₂O]⁺•) is common due to the hydroxyl group. koreascience.kr
Loss of the isopropyl group: Cleavage of the isopropyl group ([M-C₃H₇]⁺) is a characteristic fragmentation for the p-menthane skeleton.
Retro-Diels-Alder (RDA) reactions: The cyclohexene (B86901) ring can undergo RDA cleavage, providing significant structural clues.
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group or the hydroxyl group is also a prominent pathway.
High-resolution mass spectrometry (HRMS) can determine the mass of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. rsc.org
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion (M⁺•) |
| 153 | [M-CH₃]⁺ | Loss of a methyl group |
| 150 | [M-H₂O]⁺• | Loss of water |
| 125 | [M-C₃H₇]⁺ | Loss of isopropyl group |
| 110 | [M-H₂O-C₃H₄]⁺ | Dehydration followed by RDA |
| 97 | [C₆H₉O]⁺ | Cleavage adjacent to carbonyl |
| 83 | [C₅H₇O]⁺ | Various ring cleavage pathways |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acetyl cation |
Table 2: Plausible mass spectrometric fragments for this compound under electron ionization.
While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration (AC) of chiral molecules. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light. mtoz-biolabs.com
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute stereochemistry. The AC is typically assigned by comparing the experimental ECD spectrum with the spectrum predicted for a specific enantiomer (e.g., the (4R,5R)-isomer) using quantum chemical calculations, often based on Time-Dependent Density Functional Theory (TDDFT). researchgate.net
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to molecular vibrations. researchgate.net VCD has the advantage that all molecules have IR absorptions, whereas ECD requires a suitable chromophore. researchgate.net Similar to ECD, the experimental VCD spectrum is compared with DFT-calculated spectra for a known configuration to make the assignment. researchgate.net A good match between the experimental and calculated spectra provides a high degree of confidence in the assigned absolute configuration. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the separation, identification, and semi-quantification of volatile and semi-volatile compounds like this compound within complex matrices such as essential oils, food flavorings, and environmental samples. nih.govscirp.orgnih.gov
The process involves two main stages:
Gas Chromatography (GC): The sample mixture is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the volatile components through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and their differential interactions with this stationary phase. Each compound elutes from the column at a characteristic time, known as the retention time (RT). diabloanalytical.comscribd.com
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The MS records the mass spectrum of each component.
Identification is achieved by a dual-confirmation process:
Mass Spectrum Matching: The experimentally obtained mass spectrum for an unknown peak is compared against extensive spectral libraries, such as the NIST or Wiley libraries. scirp.org
Retention Index (RI): The retention time is converted to a system-independent Retention Index (e.g., Kovats Retention Index) by running a series of n-alkane standards. nih.gov This experimental RI is then compared to published RI values for authentic standard compounds analyzed on the same or a similar GC column. Matching both the mass spectrum and the retention index provides a highly confident identification. diabloanalytical.com
GC-MS has been instrumental in identifying p-menthane derivatives in various natural sources, including red wines and different mint species. nih.govresearchgate.netnih.gov
Development of Quantitative Analytical Methods in Research Matrices
While GC-MS is excellent for identification, accurate quantification requires the development and validation of specific analytical methods, often using either GC or High-Performance Liquid Chromatography (HPLC). The goal is to establish a robust procedure to measure the precise concentration of this compound in a given sample matrix.
Method development involves optimizing several parameters:
Sample Preparation: Efficient extraction of the analyte from the matrix (e.g., liquid-liquid extraction, solid-phase extraction) while removing interfering substances.
Chromatographic Separation: Selecting the appropriate GC or HPLC column and mobile phase/temperature program to achieve good resolution of the analyte peak from other components. For chiral compounds, chiral HPLC columns can be used to separate and quantify individual enantiomers. scispace.com
Detection: Mass spectrometry is often the detector of choice due to its sensitivity and selectivity, especially in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, increasing sensitivity and reducing matrix interference. ub.edu
A key part of quantitative analysis is method validation , which demonstrates that the method is reliable and fit for its intended purpose. This involves assessing several key figures of merit:
Linearity: Establishing a calibration curve by analyzing a series of standards of known concentration to show a linear relationship between detector response and analyte concentration.
Accuracy and Recovery: Determining how close the measured value is to the true value, often assessed by spiking a blank matrix with a known amount of the analyte and measuring the percentage recovered.
Precision: Assessing the repeatability (intraday) and reproducibility (interday) of the measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
The use of an internal standard —a compound with similar chemical properties to the analyte but not present in the sample—is crucial. researchgate.net It is added at a known concentration to all samples and standards to correct for variations in injection volume and sample workup, thereby improving the accuracy and precision of the quantification. researchgate.net
Biosynthetic Pathways and Metabolic Transformations of P Menthane Monoterpenoids
Elucidation of Enzymatic Steps in Plant Biosynthesis
The biosynthesis of p-menthane (B155814) monoterpenoids, such as the well-studied (-)-menthol in peppermint (Mentha x piperita), occurs within specialized secretory structures known as peltate glandular trichomes. researchgate.netoup.com The process is a highly orchestrated sequence of enzymatic reactions that take place in different subcellular compartments, including leucoplasts, the endoplasmic reticulum, mitochondria, and the cytosol. mdpi.com
The pathway generally begins with the cyclization of geranyl diphosphate (B83284) (GPP), a universal C10 precursor, into the parent olefin of the p-menthane series. mdpi.comoup.com In the case of peppermint, this is (-)-limonene (B1674923), a reaction catalyzed by (-)-limonene synthase. mdpi.comnih.gov Following the formation of this cyclic backbone, a series of functionalizations, primarily hydroxylations and redox reactions, occur.
In peppermint, the pathway leading to C3-oxygenated monoterpenoids involves the hydroxylation of (-)-limonene at the C3 position by (-)-limonene-3-hydroxylase, a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol (B1216475). mdpi.comoup.comnih.gov This initial hydroxylation is a critical branching point that directs the synthesis toward characteristic peppermint compounds. The subsequent steps involve a cascade of dehydrogenases and reductases that modify the molecule. For instance, (-)-trans-isopiperitenol is oxidized to (-)-isopiperitenone (B1197589) by (-)-trans-isopiperitenol dehydrogenase. nih.govacs.org This ketone is then reduced to (+)-cis-isopulegone, which can be isomerized and further reduced to form menthones and ultimately menthols. mdpi.comacs.org
While the direct biosynthetic pathway to 3-Hydroxy-p-menth-1-en-6-one is not explicitly detailed in the literature, its structure—featuring a hydroxyl group at C3 and a ketone at C6—suggests its formation involves similar enzymatic machinery, such as hydroxylases and dehydrogenases/oxidases acting on a p-menthane scaffold. The enzymes in Mentha species exhibit significant selectivity for specific stereoisomers of the pathway intermediates. osti.gov
Table 1: Key Enzymatic Steps in Peppermint (Mentha x piperita) Monoterpenoid Biosynthesis
| Step | Precursor | Enzyme | Product | Enzyme Class |
|---|---|---|---|---|
| 1 | Geranyl Diphosphate | (-)-Limonene Synthase (LS) | (-)-Limonene | Lyase |
| 2 | (-)-Limonene | (-)-Limonene-3-hydroxylase (L3OH) | (-)-trans-Isopiperitenol | Cytochrome P450 Monooxygenase |
| 3 | (-)-trans-Isopiperitenol | (-)-trans-Isopiperitenol Dehydrogenase (iPD) | (-)-Isopiperitenone | Dehydrogenase |
| 4 | (-)-Isopiperitenone | (-)-Isopiperitenone Reductase (iPR) | (+)-cis-Isopulegone | Reductase |
| 5 | (+)-cis-Isopulegone | (+)-cis-Isopulegone Isomerase (iPI) | (+)-Pulegone | Isomerase |
| 6 | (+)-Pulegone | (+)-Pulegone Reductase (PR) | (-)-Menthone | Reductase |
This table summarizes the main pathway to (-)-menthol in peppermint as elucidated by various studies. mdpi.comnih.govacs.org
Precursor Incorporation Studies in Biological Systems
The biosynthetic pathways of p-menthane monoterpenoids have been significantly clarified through precursor incorporation studies using isotopically labeled molecules. These experiments provide direct evidence of the metabolic flow from primary metabolites to complex secondary products.
Early research in Mentha piperita demonstrated that limonene (B3431351) is the first cyclic intermediate in the formation of oxygenated p-menthane monoterpenes. nih.gov Studies tracking the incorporation of [U-14C]sucrose into the monoterpenes of peppermint shoot tips showed a pattern consistent with the initial synthesis of limonene, followed by its conversion to compounds like pulegone (B1678340) and menthone. nih.gov More direct evidence came from feeding experiments with labeled precursors. When d,l-[9-3H]Limonene was supplied to peppermint shoot tips, it was readily incorporated into pulegone and menthone, whereas [9,10-3H]terpinolene, another potential precursor, was not. nih.gov This confirmed limonene's role as the essential cyclic precursor in this species. nih.govcncb.ac.cn
More recent investigations in other plant species, such as rose-scented geranium (Pelargonium graveolens), have employed whole-plant 13CO2 isotopic labeling. oup.comnih.gov This non-invasive technique allows for the measurement of in vivo rates of monoterpenoid accumulation under physiological conditions. oup.com These studies revealed distinct chemotypes within a population that preferentially accumulate different monoterpenes, such as (-)-isomenthone or geraniol (B1671447). oup.comresearchgate.net By tracing the flow of 13C, researchers confirmed that p-menthane monoterpenoids in Pelargonium originate from the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway and are likely synthesized from (+)-limonene via (+)-piperitone, a different intermediate than the (+)-pulegone used in the Mentha pathway. oup.comnih.govcsic.es These studies highlight the functional independence of different monoterpenoid biosynthetic pathways, even within the same plant. oup.comresearchgate.net
In Vitro and Ex Vivo Metabolic Profiling of Monoterpenes
In vitro and ex vivo systems are invaluable tools for dissecting the metabolic fate of monoterpenes and identifying the enzymes responsible for their transformation. These approaches allow for the study of specific reactions in a controlled environment, free from the complexities of the whole organism.
Metabolic profiling using chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach to identify the array of terpenoids produced by a plant or metabolized by an organism. mdpi.com For example, analysis of different ginger lines identified 29 monoterpenoids and 47 sesquiterpenoids, showcasing the chemical diversity that can be profiled. mdpi.com
In vitro studies using rat liver microsomes have been instrumental in understanding mammalian metabolism of these compounds. For instance, the oxidation of (-)-menthol has been shown to be mediated by the cytochrome P450 enzyme system in the presence of NADPH and oxygen. inchem.org Such systems can readily convert (-)-menthol to its oxidized metabolite, p-menthane-3,8-diol (B45773). inchem.org These cell-free systems allow for the characterization of enzyme kinetics and substrate specificity, which is crucial for understanding metabolic pathways.
Furthermore, biotransformation studies using microbial or insect enzyme systems can reveal novel metabolic routes. Bacteria, fungi, and insects possess diverse enzymatic machinery capable of performing reactions like position-specific hydroxylations, epoxidations, and oxidations of alcohols to carboxylic acids. mdpi.com For example, Spodoptera litura larvae can metabolize (±)-α-terpineol into p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid through hydroxylation and subsequent oxidation. mdpi.com These in vitro biotransformation studies not only elucidate metabolic pathways but also offer potential for the chemoenzymatic synthesis of valuable or rare monoterpenoid derivatives. acs.org
Mammalian (Non-Human) Metabolic Fate Research
Identification of Metabolites in Animal Models
When p-menthane monoterpenoids are ingested by mammals, they undergo extensive biotransformation, primarily in the liver, to facilitate their excretion. Research in various animal models has identified a wide array of metabolites, demonstrating common metabolic reactions such as hydroxylation, oxidation, and conjugation.
Studies on D-limonene, a widely distributed monoterpene, show significant inter-species differences in metabolism. In rats and rabbits, a major urinary metabolite is perillic acid 8,9-diol. In contrast, dogs primarily excrete p-menth-1-ene-8,9-diol, while hamsters produce perillyl-beta-d-glucopyranosiduronic acid. In vivo studies on rats have also shown that pulegone undergoes metabolism to form multiple products, including menthofuran. mdpi.com
The metabolism of menthol (B31143) in rats involves extensive conjugation with glucuronic acid, with menthol glucuronide being a major metabolite recovered in bile. inchem.org Oxidation products are also found in the urine. inchem.org Similarly, carvone (B1668592) metabolism in rabbits yields various oxidation and reduction products, including carveol (B46549) and dihydrocarveol. researchgate.net The study of 1,4-cineole (B1204204) in rabbits led to the isolation of several hydroxylated metabolites and a carboxylic acid derivative from urine, indicating that hydroxylation is a key metabolic step. nih.gov
Table 2: Identified Metabolites of p-Menthane Monoterpenoids in Animal Models
| Parent Compound | Animal Model | Identified Metabolites | Reference(s) |
|---|---|---|---|
| D-Limonene | Rat, Rabbit | Perillic acid 8,9-diol | |
| D-Limonene | Dog | p-Menth-1-ene-8,9-diol | |
| D-Limonene | Hamster | Perillyl-beta-d-glucopyranosiduronic acid | |
| D-Limonene | Mouse | Limonene-8,9-diol, Perillic acid, Perillic acid-8,9-diol | mdpi.comnih.gov |
| (-)-Menthol | Rat | Menthol glucuronide, various oxidation products (e.g., p-menthane-3,8-diol) | inchem.org |
| Pulegone | Rat | Menthofuran, Piperitenone | mdpi.com |
| Carvone | Rabbit | Carveol, Dihydrocarveol | researchgate.net |
Investigation of Metabolic Switching Phenomena
Metabolic switching, also known as dose-response metabolism, is a phenomenon where the metabolic pathways of a xenobiotic change depending on the administered dose. mdpi.comresearchgate.net At low exposure levels, primary, high-affinity metabolic pathways may dominate. However, as the dose increases, these pathways can become saturated, leading to the recruitment of alternative, lower-affinity pathways. mdpi.com This can result in the formation of different metabolites at high doses compared to low doses.
This phenomenon has been investigated for the monoterpene D-limonene in a mouse model of diet-induced obesity. mdpi.comnih.gov In this study, mice were supplemented with either a low (0.1%) or high (0.8%) dose of D-limonene. mdpi.com While phase I metabolism (hydroxylation and hydrogenation) showed only minor changes between the doses, a distinct switch was observed in phase II conjugation reactions. mdpi.com At the lower dose, conjugation with glucuronic acid was the predominant phase II pathway. At the higher dose, conjugation with taurine (B1682933) and glycine (B1666218) became significantly more prominent. mdpi.com This indicates that as the concentration of limonene and its phase I metabolites increases, the capacity of the glucuronidation pathway may be exceeded, leading to a metabolic switch towards conjugation with amino acids. Understanding this phenomenon is critical, as the different metabolites produced could have distinct biological activities. mdpi.com
Investigation of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Human Trials
In Vitro Models for Biological Activity Screening
In vitro assays are crucial for the initial screening of bioactive compounds, offering insights into their mechanisms of action in a controlled environment.
The potential of p-menthane (B155814) derivatives to counteract oxidative stress is a subject of ongoing research. Antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.comnih.govscielo.org.mxresearchgate.net While specific data for 3-Hydroxy-p-menth-1-en-6-one is not extensively documented, studies on structurally similar compounds provide valuable insights. For instance, essential oils rich in phenolic monoterpenes like thymol (B1683141) and carvacrol (B1668589) exhibit significant antioxidant effects. mdpi.com The antioxidant capacity is often linked to the presence of hydroxyl groups on the phenolic ring, which can donate a hydrogen atom to stabilize free radicals.
The evaluation of various plant extracts has shown a correlation between their phenolic and flavonoid content and their antioxidant power, measured in Trolox equivalents (TE). nih.gov For example, extracts from Myristica fragrans and Zingiber officinale have demonstrated notable DPPH and ABTS scavenging activities. nih.gov The activity of p-menthane derivatives is influenced by their specific chemical structures, with olefinic p-menthanes like α-phellandrene, limonene (B3431351), and terpineol (B192494) derivatives showing antioxidant properties. researchgate.net
| Plant Extract | DPPH Scavenging Activity (µmol TE/g) | ABTS Scavenging Activity (µmol TE/g) | Reference |
|---|---|---|---|
| Zingiber officinale (Ginger) | 9.32 ± 0.21 | 3.48 ± 0.09 | nih.gov |
| Myristica fragrans (Nutmeg) | 8.44 ± 0.14 | 4.55 ± 0.11 | nih.gov |
| Curcuma longa (Turmeric) | 7.23 ± 0.18 | 3.25 ± 0.12 | nih.gov |
| Thymus vulgaris (Thyme) | 3.87 ± 0.11 | 2.11 ± 0.09 | nih.gov |
| Cymbopogon citratus (Lemongrass) | 5.44 ± 0.12 | 1.89 ± 0.11 | nih.gov |
The sensory properties of p-menthane derivatives are a direct result of their interaction with specific G protein-coupled receptors (GPCRs) in the olfactory and gustatory systems. plos.orgnih.gov this compound's characteristic aroma and taste profile are determined by the precise fit between the molecule and the binding pockets of these receptors. unimi.it
The study of structure-odor relationships in monoterpenoids demonstrates how subtle molecular changes can lead to significant shifts in perceived scent. For example, the stereochemistry of carvone (B1668592) drastically alters its smell from spearmint (R-(-)-carvone) to caraway (S-(+)-carvone), because the different enantiomers activate distinct sets of olfactory receptors. oup.com Similarly, functional group modifications are critical; replacing the hydroxyl group of 8-hydroxy-p-menth-3-one with a thiol group changes its scent from minty to a blackcurrant note. researchgate.net This highlights the specificity of receptor-ligand interactions. It is hypothesized that this compound interacts with a specific subset of olfactory receptors to produce its unique sensory profile.
Bitter taste is also mediated by a family of GPCRs known as TAS2Rs. plos.orgnih.gov The cooling sensation associated with related compounds like menthol (B31143) is not due to a change in temperature but a chemical activation of the TRPM8 receptor. unimi.it The bitterness and cooling effects of various 3-alkyl-p-menthan-3-ol derivatives have been shown to be highly dependent on their stereochemistry. mdpi.com
| Compound | Key Structural Features | Reported Odor Profile | Reference |
|---|---|---|---|
| R-(-)-Carvone | Ketone at C2, Isopropenyl group | Spearmint | oup.com |
| S-(+)-Carvone | Ketone at C2, Isopropenyl group | Caraway | oup.com |
| α-Terpineol | C8-Hydroxyl, C1-C2 double bond | Floral, lilac | researchgate.net |
| 1-p-Menthene-8-thiol | C8-Thiol, C1-C2 double bond | Sulfurous, grapefruit | researchgate.net |
| 8-Hydroxy-p-menth-3-one | C8-Hydroxyl, C3-Ketone | Minty | researchgate.net |
| 8-Mercapto-p-menth-3-one | C8-Thiol, C3-Ketone | Blackcurrant | researchgate.net |
The inhibition of carbohydrate-digesting enzymes like α-glucosidase is a key strategy for managing hyperglycemia. nih.gov Terpenoids are among the natural compounds investigated for this activity. sciopen.com Numerous studies have demonstrated the α-glucosidase inhibitory potential of various monoterpenes and their derivatives. mdpi.commdpi.comresearchgate.net
| Compound/Extract | IC50 Value | Reference |
|---|---|---|
| (+)-1-Hydroxyboivinianic acid | 120.3 µM | mdpi.com |
| (-)-1-Hydroxyboivinianic acid | 113.3 µM | mdpi.com |
| Flavanone-monoterpene hybrid (1a/1b) | 4.05 ± 0.65 µM | tmrjournals.com |
| Flavanone-monoterpene hybrid (2a) | 3.06 ± 0.42 µM | tmrjournals.com |
| Flavanone-monoterpene hybrid (2b) | 6.69 ± 0.51 µM | tmrjournals.com |
| Essential oil of Piper lolot | 59.1 µg/mL | researchgate.net |
| Acarbose (Positive Control) | 359.10 ± 2.39 µM | tmrjournals.com |
Receptor Interaction Studies (e.g., Olfactory and Taste Receptors)
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing derivatives of a lead compound, researchers can identify key pharmacophores and optimize activity.
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral molecules like p-menthane derivatives. The specific orientation of functional groups can determine how well a molecule fits into a receptor's binding site or an enzyme's active site. researchgate.net
A clear example is the difference in cytotoxic activity between carvone enantiomers; (+)-carvone showed moderate cytotoxicity against several human tumor cell lines, while (-)-carvone (B1668593) was significantly less active. mdpi.com In another study, four stereoisomers of p-menthane-3,8-diol (B45773) were synthesized and tested for repellent activity against Anopheles gambiae. All four isomers were found to be equally active, suggesting that for this particular activity, the specific stereochemistry at C3 and C4 was not a critical determinant. nih.gov However, for the cooling sensation of 3-alkyl-p-menthan-3-ol derivatives, isomers with a (1R,4S)-configuration were found to have a more intense effect and lower bitterness, demonstrating the profound impact of stereochemistry on sensory perception. mdpi.com
Modifying the functional groups on the p-menthane skeleton is a common strategy to enhance or alter biological activity. nih.gov SAR studies on p-menthane derivatives have revealed the importance of specific groups for cytotoxicity. mdpi.comnih.gov For instance, in a comparison of perillyl alcohol and (-)-perillaldehyde, which differ only by a hydroxyl versus an aldehyde group at C7, the hydroxyl-containing compound exhibited higher cytotoxicity. mdpi.com The introduction of an epoxide group, particularly in conjunction with an aldehyde, was shown to significantly increase cytotoxic effects. mdpi.com
Conversely, the presence of a ketone group at the C2 position, as in (-)-carvone epoxide, did not appear to contribute significantly to cytotoxicity when compared to (+)-limonene 1,2-epoxide. mdpi.com Furthermore, studies on the repellent activity of p-menthane-3,8-diols showed that both hydroxyl groups were essential for the effect; related compounds with only one hydroxyl group, such as α-terpineol and menthol, were not repellent. nih.gov These findings underscore that the type, number, and position of functional groups are critical determinants of the biological activity of p-menthane derivatives.
| Compound | Key Functional Groups | Growth Inhibition (GI%) against HCT-116 cells* | Reference |
|---|---|---|---|
| (-)-Carvone | Ketone at C2 | 12.28 ± 2.15 | mdpi.com |
| (+)-Carvone | Ketone at C2 | 48.07 ± 2.33 | mdpi.com |
| (-)-8-Hydroxy-carvotanacetone | Ketone at C2, Hydroxyl at C8 | 61.59 ± 4.11 | mdpi.com |
| Perillyl alcohol | Hydroxyl at C7 | 90.92 ± 2.54 | mdpi.com |
| (-)-Perillaldehyde | Aldehyde at C7 | 59.28 ± 3.87 | mdpi.com |
| (-)-Perillaldehyde 8,9-epoxide | Aldehyde at C7, Epoxide at C8-C9 | 96.32 ± 1.11 | mdpi.com |
*All compounds tested at a concentration of 25 µg/mL.
Influence of Stereochemistry on Activity
Cellular and Subcellular Mechanistic Investigations (e.g., anti-inflammatory, neuroprotective potential in cell lines)
There is a notable absence of published research investigating the cellular and subcellular mechanisms of this compound. Consequently, no data is available from studies on cell lines to elucidate its potential anti-inflammatory or neuroprotective effects.
General studies on other monoterpenoids have shown a range of biological activities at the cellular level. For instance, some monoterpenes have been observed to modulate inflammatory pathways by affecting the production of cytokines and other signaling molecules in cell cultures. Similarly, certain terpenoids have demonstrated neuroprotective potential in vitro by mitigating oxidative stress or modulating neurotransmitter receptor function. However, these findings are not directly attributable to this compound, and dedicated research is required to determine if it possesses similar properties.
Preclinical Models for Activity Assessment (e.g., anti-obesogenic effects in mice)
There is no available data from preclinical studies in animal models, such as mice, to assess the biological activities of this compound. Therefore, its potential effects, including any anti-obesogenic properties, have not been evaluated in a preclinical setting.
Advanced Research Directions and Future Perspectives
Chemoenzymatic Approaches for Novel P-Menthane (B155814) Scaffold Construction
The synthesis of complex p-menthane derivatives is increasingly benefiting from chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions. frontiersin.orgnih.gov This hybrid approach allows for the construction of novel molecular scaffolds that are difficult to achieve through purely chemical or biological means. For instance, researchers have successfully used chemoenzymatic methods to produce intermediates of the peppermint monoterpenoid biosynthetic pathway, such as (−)-trans-isopiperitenol and (+)-cis-isopulegone. acs.orgresearchgate.net Lipases are one class of enzymes that have proven particularly useful in these synthetic routes, facilitating the stereoselective synthesis of various terpenoids. mdpi.com These methods often involve the use of microorganisms or their secretomes, like that of Botrytis cinerea, to catalyze specific transformations. frontiersin.org The ability to generate complex structures, including dimers, trimers, and tetramers from simpler precursors, highlights the power of this approach. frontiersin.org
Future research in this area is likely to focus on discovering and engineering new enzymes with tailored specificities to expand the diversity of accessible p-menthane structures. researchgate.netnih.gov This could lead to the synthesis of compounds with enhanced or entirely new biological activities.
Computational Chemistry and Molecular Modeling for Structure-Activity Prediction
Computational methods are becoming indispensable tools in the study of p-menthane derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict the biological activities of these compounds and to understand their interactions with molecular targets. researchgate.netmdpi.comnih.gov These computational approaches enable the screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. benthamscience.com
For example, QSAR models have been developed to predict the estrogenic activity of terpenoids by correlating their molecular structures with their biological effects. researchgate.net Key molecular descriptors in these models often include parameters related to molecular shape, polarity, and electronic properties like the energy of the highest occupied molecular orbital (HOMO). researchgate.net Similarly, pharmacophore-based modeling can aid in the design of new molecules with desired activities, such as insect repellents. benthamscience.com The integration of deep learning models is further enhancing the predictive power for drug-target affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com
The following table provides an overview of computational methods and their applications in the study of p-menthane derivatives.
| Computational Method | Application | Key Findings/Goals |
| QSAR | Predicting biological activity (e.g., estrogenic, anti-tuberculosis) | Establishes mathematical relationships between chemical structure and biological activity. researchgate.netnih.gov |
| Molecular Docking | Simulating ligand-protein binding | Predicts binding affinity and identifies key interactions within a receptor's active site. core.ac.uk |
| Pharmacophore Modeling | Identifying essential structural features for biological activity | Aids in the design of novel compounds with specific therapeutic or other functional properties. benthamscience.com |
| Deep Learning | Predicting drug-target affinity and ADMET properties | Offers advanced predictive capabilities for drug discovery and development. mdpi.com |
Integration of Omics Technologies in Natural Product Discovery
The discovery of novel natural products, including p-menthane derivatives, is being revolutionized by the integration of "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net These technologies provide a holistic view of the biological systems that produce these compounds, facilitating the identification of new molecules and their biosynthetic pathways. rsc.orgmdpi.com
Metabolomics, in particular, plays a crucial role in profiling the complete set of metabolites in a biological sample, which can lead to the discovery of previously uncharacterized compounds. mdpi.com Untargeted metabolomics analysis, for instance, has been used to study the volatile compound profiles of plants. pan.olsztyn.pl When combined with other omics data, it becomes possible to link the production of specific compounds to the genes and enzymes responsible for their synthesis. researchgate.net This multi-omics or panomics approach is becoming increasingly powerful for targeted drug discovery from natural sources. nih.gov
Development of Advanced Methodologies for Trace Analysis in Complex Biological Matrices
The detection and quantification of trace amounts of p-menthane derivatives in complex biological samples present a significant analytical challenge. To address this, advanced analytical techniques are continuously being developed and refined. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like terpenoids. acs.orgacs.org
Innovations in sample preparation, such as high-temperature headspace sampling and solid-phase microextraction (SPME), have improved the sensitivity and specificity of these analyses. acs.orgresearchgate.net These methods allow for the efficient extraction and concentration of analytes from complex matrices, enabling their detection at very low levels. researchgate.net Furthermore, the development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), provides powerful tools for the analysis of more polar terpenoids. nih.govunime.it The ongoing advancements in these analytical methodologies are crucial for pharmacokinetic studies, quality control of natural products, and understanding the ecological roles of these compounds.
Unexplored Biosynthetic Routes and Enzymatic Engineering Opportunities
The biosynthesis of p-menthane monoterpenes has been extensively studied, particularly in plants of the Mentha genus. researchgate.net The pathway typically begins with the cyclization of geranyl diphosphate (B83284) to form limonene (B3431351), which then undergoes a series of hydroxylation and oxidation reactions catalyzed by specific enzymes. researchgate.netnih.gov However, there is still much to learn about the full diversity of biosynthetic pathways and the enzymes involved across different plant species. researchgate.net
Identifying and characterizing new enzymes, such as hydroxylases and reductases, can open up opportunities for enzymatic engineering. scilit.com By modifying the substrate specificity or catalytic activity of these enzymes, it may be possible to produce novel p-menthane derivatives with desirable properties. mdpi.com For example, understanding the stereochemical control exerted by enzymes like limonene synthase can inform efforts to produce specific enantiomers of a target compound. researchgate.net The exploration of microbial sources for these enzymes also presents a promising avenue for discovering new biocatalysts for synthetic applications. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3-Hydroxy-p-menth-1-en-6-one in synthetic or natural samples?
- Methodological Answer : Utilize a combination of spectroscopic techniques:
- NMR spectroscopy to verify the cyclohexenone backbone and hydroxyl/isopropyl substituents.
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₀H₁₆O₂; exact mass 168.1150) .
- X-ray crystallography (if crystallizable) for absolute stereochemical confirmation, particularly for distinguishing enantiomers like (+)- and (-)-isomers .
Q. What analytical methods are suitable for quantifying this compound in plant extracts?
- Methodological Answer :
- HPLC-DAD/UV with a C18 column, using gradient elution (e.g., water-acetonitrile) and detection at 210–250 nm, optimized for ketone and hydroxyl groups.
- GC-MS after derivatization (e.g., silylation) to improve volatility, leveraging the compound’s topological polar surface area (37.3 Ų) and logP (1.40) for retention time calibration .
- Compare retention indices with authenticated standards from natural sources like Artemisia lucentica or Foeniculum vulgare .
Advanced Research Questions
Q. How can researchers design experiments to validate predicted molecular targets (e.g., Cathepsin D) of this compound?
- Methodological Answer :
- Target Engagement Assays : Use fluorescence-based enzymatic assays (e.g., Cathepsin D fluorogenic substrate) to measure inhibition at varying concentrations (IC₅₀ determination).
- Cellular Knockdown Models : Combine siRNA-mediated silencing of Cathepsin D with cytotoxicity assays (e.g., MTT) to assess dependency on target modulation .
- Structural Docking Studies : Perform molecular dynamics simulations using the compound’s SMILES (CC1=CC(C(CC1=O)C(C)C)O) to predict binding modes and validate with mutagenesis .
Q. How should researchers address contradictions between in silico ADMET predictions and experimental data for this compound?
- Methodological Answer :
- Discrepancy Example : Predicted human intestinal absorption (100%) vs. moderate Caco-2 permeability (62.93%) .
- Resolution Strategies :
- Use parallel artificial membrane permeability assay (PAMPA) to validate passive diffusion.
- Investigate efflux transporters (e.g., P-glycoprotein, which shows 92.94% non-substrate probability) using inhibitors like verapamil in Caco-2 models .
- Table 1 : Key ADMET Predictions vs. Experimental Variables
| Parameter | Prediction (%) | Experimental Follow-Up |
|---|---|---|
| Hepatotoxicity | 71.58 | Primary hepatocyte viability assays |
| CYP3A4 Inhibition | 83.94 | Luminescence-based CYP450 screening |
| Mitochondrial Toxicity | 82.50 | Seahorse metabolic flux analysis |
Q. What in vitro and in vivo models are appropriate for assessing the metabolic stability of this compound?
- Methodological Answer :
- In Vitro :
- Liver microsomal assays (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance, focusing on UGT-mediated glucuronidation (90% probability) .
- Recombinant CYP isoforms (e.g., CYP2D6, 85.66% non-substrate) to rule out oxidative metabolism.
- In Vivo :
- Pharmacokinetic studies in rodents, with LC-MS/MS quantification of plasma concentrations and biliary excretion profiling.
Q. How can researchers resolve conflicting data on cytotoxicity (e.g., hepatotoxicity prediction vs. therapeutic potential)?
- Methodological Answer :
- Dose-Response Profiling : Establish therapeutic index (TI) using cell lines (e.g., HepG2 for hepatotoxicity) and primary cells.
- Mechanistic Studies :
- ROS Detection : Use DCFH-DA probes to assess oxidative stress linked to mitochondrial toxicity (82.50% prediction) .
- Apoptosis Markers : Measure caspase-3/7 activation in toxicity-prone tissues.
- Species-Specific Comparisons : Test cross-species toxicity (e.g., fish aquatic toxicity at 86.73% ) to prioritize ecologically safe applications.
Data Contradiction Analysis
Q. What strategies can reconcile the compound’s predicted nuclear receptor interactions (e.g., 94.59% non-binding to estrogen receptor) with observed bioactivity in plant defense pathways?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated plant cells (e.g., Dysphania multifida) to identify upregulated defense genes.
- Non-Canonical Target Screening : Use thermal shift assays (TSA) to detect protein stabilization by the compound, bypassing receptor-based mechanisms .
Synthesis and Optimization
Q. What synthetic routes are reported for enantioselective synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
